Nitroguanidine
Overview
Description
Nitroguanidine is a colorless, crystalline solid with the chemical formula CH₄N₄O₂. It is known for its use as an energetic material, particularly in propellants and explosives. This compound is characterized by its high nitrogen content and low sensitivity to shock and friction, making it a valuable component in various applications.
Mechanism of Action
Target of Action
Nitroguanidine, also known as NGu, is a derivative of synthetic nicotinoids . Its primary targets are nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in rapid neurotransmission in many species, from arthropods to mammals . The interaction of this compound with these receptors leads to the death of harmful insects and pests .
Mode of Action
This compound acts on the postsynaptic membrane of insect nicotinic acetylcholine receptors (nAChRs), inducing excitation that leads to paralysis and death . This neuroactive mechanism is similar to that of nicotine, but this compound is less harmful to humans .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the degradation of neonicotinoids . Certain microorganisms, including Bacillus, Mycobacterium, Pseudoxanthomonas, Rhizobium, Rhodococcus, Actinomycetes, and Stenotrophomonas, have been found to degrade neonicotinoids under laboratory and field conditions . The microbial degradation pathways of neonicotinoids and the fate of several metabolites have been investigated .
Pharmacokinetics
This compound has low lipophilicity, with a log (Kow) equal to −0.89 . This property makes it challenging to concentrate from water through liquid-liquid extraction or solid-phase extraction . A sensitive method for the determination of this compound has been described, involving reduction to the respective amines and subsequent hydrophobization by derivatization with 4-nitrobenzaldehyde followed by lc-esi-ms analysis .
Result of Action
This compound is an extremely insensitive but powerful high explosive . Its explosive decomposition results in the production of water, nitrogen gas, and carbon . In the context of pesticides, this compound derivatives have a comparable effect to nicotine . These derivatives, including clothianidin, dinotefuran, imidacloprid, and thiamethoxam, are used as insecticides .
Action Environment
This compound is found to be ubiquitous in the environment, drinking water, and food . Its environmental fate is influenced by various natural chemical processes such as photodegradation, evaporation, global dispersion, deposition, surface runoff, desorption, adsorption, and leaching . The active portion of this compound undergoing photodegradation is typically the this compound group . The environmental residues of neonicotinoids, including this compound, have enormously increased due to large-scale applications . These residues pose severe toxicity to humans and animals .
Biochemical Analysis
Biochemical Properties
Nitroguanidine participates in biochemical reactions, particularly in the context of its use as an insecticide. This compound derivatives, such as clothianidin, dinotefuran, imidacloprid, and thiamethoxam, have a comparable effect to nicotine . These derivatives interact with nicotinic acetylcholine receptors, which are proteins that play key roles in the nervous system .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as an insecticide. The nitrosoylated derivative, nitrosoguanidine, is often used to mutagenize bacterial cells for biochemical studies .
Molecular Mechanism
It is known that this compound can be reduced to form various amines, which are then hydrophobized by derivatization with 4-nitrobenzaldehyde . This process involves binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes over time. For instance, it has been observed that the addition of this compound decreases the activation energy of certain decomposition reactions . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
While animal models are vital tools in preclinical research , specific studies investigating the dosage effects of this compound in these models are currently lacking.
Metabolic Pathways
Microorganisms can degrade this compound via the nitro reduction metabolic pathway to form metabolites such as nitrosoguanidine/nitrosamine, amino-guanidine, desnitro/guanidine/imine, and urea . This suggests that this compound is involved in specific metabolic pathways and interacts with certain enzymes or cofactors .
Transport and Distribution
It is known that this compound is a solid desensitized explosive and can be transported safely under certain conditions
Preparation Methods
Nitroguanidine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with ammonium nitrate to form guanidinium nitrate, which is then nitrated using concentrated sulfuric acid at low temperatures . Another method involves the nitration of guanidine salts with nitric acid . Industrial production often employs the nitric acid method, which includes steps such as crystallization, washing, and drying to obtain high-purity this compound .
Chemical Reactions Analysis
Nitroguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitrosoguanidine, which is used in mutagenesis studies.
Reduction: Reduction of this compound can yield different amines, depending on the conditions and reagents used.
Substitution: This compound can participate in substitution reactions, forming derivatives used in insecticides.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride . Major products formed from these reactions include nitrosoguanidine and various amines.
Scientific Research Applications
Nitroguanidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Nitroguanidine is unique due to its high nitrogen content and low sensitivity to shock and friction. Similar compounds include:
Guanidine: A precursor in the synthesis of this compound.
Guanidine nitrate: Used in similar applications but with different properties.
Nitrosoguanidine: A derivative used in mutagenesis studies.
This compound stands out for its stability and effectiveness in various applications, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
1-nitroguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N4O2/c2-1(3)4-5(6)7/h(H4,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCPFAYURAQKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N4O2 | |
Record name | NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER | |
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Record name | NITROGUANIDINE, [DRY] | |
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DSSTOX Substance ID |
DTXSID4024222 | |
Record name | Nitroguanidine | |
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Molecular Weight |
104.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitroguanidine is shipped as a slurry or wet mass of pale yellow crystals. If it should dry out it can explode due to shock, heat, flame, or friction. The primary hazard is blast where the entire load can explode instantaneously and not from flying projectiles and fragments. Under prolonged exposure to fire or heat they can explode., Nitroguanidine, [dry] appears as a yellow solid in the form of crystalline needles. Decomposes at 480 °F and emits toxic oxides of nitrogen. May explode under exposure to intense heat or fire. Primary hazard is blast of explosion, not flying projectiles or fragments., Exists as two isomers, needles and plates; [Hawley] Yellow solid; Shipped as a slurry or wet mass; [CAMEO] White powder; [Aldrich MSDS] | |
Record name | NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER | |
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Record name | NITROGUANIDINE, [DRY] | |
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Record name | 1-Nitroguanidine | |
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Solubility |
Slightly soluble in ethanol; insoluble in ethyl ether; very soluble in alkali, Slightly soluble in methanol (less than 0.5%), alcohol; practically insoluble in ether; soluble in concentrated acids from which it is precipitated by water; soluble in cold solution of alkalies (not of carbonates) with slow decomposition /alpha/, Beta form appears to be more soluble in water than alpha form, In water, 4.40X10+3 mg/L at 25 °C | |
Record name | 1-Nitroguanidine | |
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Vapor Pressure |
1.43X10-11 mm Hg at 25 °C | |
Record name | 1-Nitroguanidine | |
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Color/Form |
Needles, prisms from water /alpha 1-Nitroguanidine/, Long, thin, flat, flexible lustrous needles (alpha); small, thin elongated plates (beta) | |
CAS No. |
556-88-7 | |
Record name | NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER | |
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Record name | NITROGUANIDINE, [DRY] | |
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Record name | Nitroguanidine | |
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Record name | 1-Nitroguanidine | |
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Record name | NITROGUANIDINE | |
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Record name | 1-Nitroguanidine | |
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Melting Point |
239 °C (decomposes) | |
Record name | 1-Nitroguanidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5693 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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